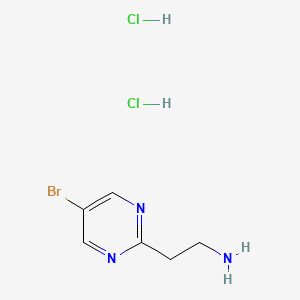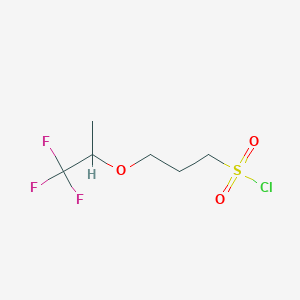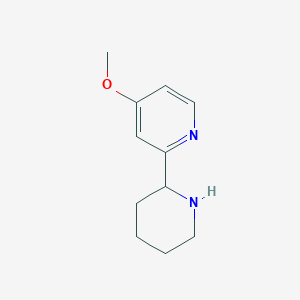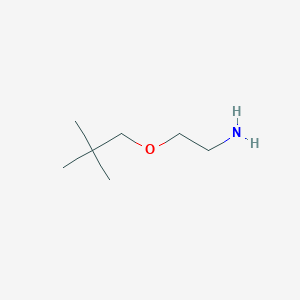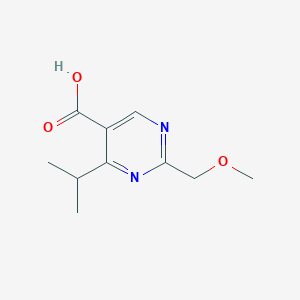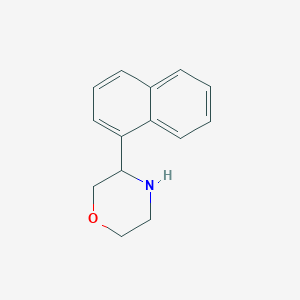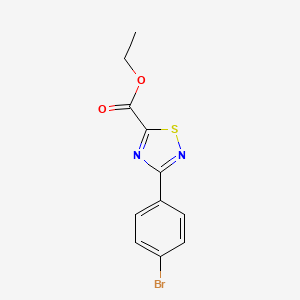
Ethyl3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and a thiadiazole ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-bromobenzonitrile and ethyl thioglycolate.
Cyclization: The key step involves the cyclization of the intermediate to form the thiadiazole ring. This can be achieved using hydrazine hydrate under reflux conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Oxidized thiadiazole derivatives.
Hydrolysis Products: 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylic acid.
Applications De Recherche Scientifique
Chemistry
Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of thiadiazole derivatives on various biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
Thiadiazole derivatives, including Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate, have shown promise in medicinal chemistry. They are investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for diverse applications in material science and chemical engineering.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate
- Ethyl 3-(4-fluorophenyl)-1,2,4-thiadiazole-5-carboxylate
- Ethyl 3-(4-methylphenyl)-1,2,4-thiadiazole-5-carboxylate
Uniqueness
Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9BrN2O2S |
|---|---|
Poids moléculaire |
313.17 g/mol |
Nom IUPAC |
ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 |
Clé InChI |
VBUCLRYGPZBESV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NS1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


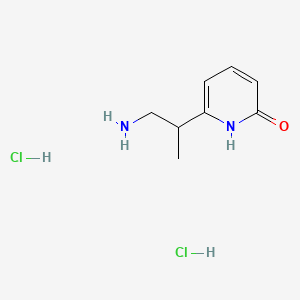
![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)

![Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})aminetrihydrochloride](/img/structure/B13528130.png)
